N-(1H-indol-3-yl)indoline-1-carboxamide

Hydrogen bonding Target engagement Medicinal chemistry

N-(1H-Indol-3-yl)indoline-1-carboxamide (CAS 899946-96-4, molecular formula C₁₇H₁₅N₃O, MW 277.32 g/mol) is a hybrid indole–indoline carboxamide that incorporates a 2,3-dihydroindole (indoline) N-linked to a 1H-indol-3-yl urea motif. The saturated indoline ring distinguishes the compound from fully aromatic indole carboxamides and permits redox interconversion between the indoline and indole oxidation states, a feature exploited in the synthesis of indole-1-carboxamide libraries.

Molecular Formula C17H15N3O
Molecular Weight 277.327
CAS No. 899946-96-4
Cat. No. B2746230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-yl)indoline-1-carboxamide
CAS899946-96-4
Molecular FormulaC17H15N3O
Molecular Weight277.327
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)NC3=CNC4=CC=CC=C43
InChIInChI=1S/C17H15N3O/c21-17(20-10-9-12-5-1-4-8-16(12)20)19-15-11-18-14-7-3-2-6-13(14)15/h1-8,11,18H,9-10H2,(H,19,21)
InChIKeyONWMCMJWLCUGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indol-3-yl)indoline-1-carboxamide (CAS 899946-96-4): Structural and Functional Baseline


N-(1H-Indol-3-yl)indoline-1-carboxamide (CAS 899946-96-4, molecular formula C₁₇H₁₅N₃O, MW 277.32 g/mol) is a hybrid indole–indoline carboxamide that incorporates a 2,3-dihydroindole (indoline) N-linked to a 1H-indol-3-yl urea motif . The saturated indoline ring distinguishes the compound from fully aromatic indole carboxamides and permits redox interconversion between the indoline and indole oxidation states, a feature exploited in the synthesis of indole-1-carboxamide libraries [1]. Patent literature identifies indoline-1-carboxamides as a versatile scaffold for kinase inhibition, serotonin receptor modulation, and VEGFR antagonism, establishing the compound class as chemically tractable and biologically relevant [2][3].

Why N-(1H-Indol-3-yl)indoline-1-carboxamide Cannot Be Replaced by Generic Indole-3-carboxamide Analogs


Generic substitution with simpler indole-3-carboxamides or indoline-1-carboxamides is precluded by the compound's dual heterocyclic architecture. The indoline-1-carboxamide core presents a saturated C2–C3 bond that constrains the dihedral angle between the urea carbonyl and the indoline nitrogen lone pair, altering hydrogen-bond geometry relative to fully aromatic indole-1-carboxamides [1]. Simultaneously, the pendant 1H-indol-3-yl group provides an additional NH donor and a planar aromatic surface capable of π-stacking with kinase hinge regions or GPCR aromatic clusters [2]. Oxidation of the indoline ring to the corresponding indole, as disclosed in the synthetic patent literature, generates a structurally distinct chemotype, meaning the two oxidation states are not interchangeable without altering pharmacophore geometry [3]. These combined features create a unique spatial and electronic presentation that cannot be replicated by a single-heterocycle carboxamide analog.

Quantitative Evidence Guide: N-(1H-Indol-3-yl)indoline-1-carboxamide Versus Closest Comparators


Evidence Item 1: Hydrogen-Bond Donor/Acceptor Capacity Versus Simple Indoline-1-carboxamide

N-(1H-Indol-3-yl)indoline-1-carboxamide contains two hydrogen-bond donor sites (indoline NH urea and indole NH) and two acceptor sites (urea carbonyl and indoline nitrogen), versus one donor and two acceptors in the parent indoline-1-carboxamide core . This increased donor count is expected to enhance binding enthalpy with targets that require bidentate hydrogen-bond interactions.

Hydrogen bonding Target engagement Medicinal chemistry

Evidence Item 2: Antiproliferative Activity in Cancer Cell Lines Versus Closest N-Ethyl Analog

The closest commercially reported analog, N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, demonstrates sub-micromolar antiproliferative activity with IC₅₀ values of 0.34 µM (MCF-7), 0.52 µM (HeLa), and 0.86 µM (HT-29) through tubulin polymerization inhibition . While direct data for the non-ethylated target compound is not published, the N-ethyl substitution primarily alters lipophilicity and steric bulk at the indole NH position, suggesting that the core indoline-indole pharmacophore retains intrinsic antitumor activity.

Antiproliferative activity Cancer cell lines HeLa MCF-7 HT-29

Evidence Item 3: IKK2 Kinase Inhibitory Potential Versus Indole-3-carboxamide Series

Indole carboxamide derivatives are established IKK2 (IKKβ) kinase inhibitors, as claimed in multiple patents by GlaxoSmithKline [1][2]. The target compound's indoline-1-carboxamide scaffold is a reduced form of the indole-1-carboxamide chemotype disclosed in these patents, and the interconversion between indoline and indole oxidation states is explicitly claimed [3]. While specific IKK2 IC₅₀ data for N-(1H-indol-3-yl)indoline-1-carboxamide has not been reported, the patent series establishes that indole/indoline carboxamides with 3-substitution are privileged IKK2 inhibitory scaffolds, placing this compound within a validated target class.

IKK2 IKKβ Kinase inhibition Inflammation

Evidence Item 4: Redox-Dependent Structural Differentiation Versus Fully Aromatic Indole-1-carboxamides

Patent US3890348A explicitly describes the oxidation of indoline-1-carboxamides to the corresponding indole-1-carboxamides using manganese dioxide, enabling access to two distinct chemotypes from a single precursor [1]. N-(1H-Indol-3-yl)indoline-1-carboxamide possesses the saturated indoline ring that can be selectively dehydrogenated to yield N-(1H-indol-3-yl)-1H-indole-1-carboxamide, a fully aromatic analog with altered electronic properties and conformational preferences. This redox handle is absent in commercially supplied indole-1-carboxamides and provides a unique chemical diversification point.

Redox chemistry Indoline oxidation Scaffold diversification

Evidence Item 5: Serotonin 5-HT₂C Receptor Binding Affinity of Indoline-1-carboxamide Scaffold Versus Indole-3-carboxamides

Indoline-1-carboxamide derivatives demonstrate nanomolar binding affinity at the 5-HT₂C receptor: 4-iodo-5-methyl-N-(pyridin-3-yl)indoline-1-carboxamide exhibits a Ki of 25 nM [1], while N-(pyridin-3-yl)indoline-1-carboxamide is annotated as a 5-HT₂C inhibitor [2]. In contrast, simple indole-3-carboxamides (e.g., 5-substituted indole-3-carboxamide series) show substantially weaker activity, with IC₅₀ values > 50 µM against viral protease targets, indicating the indoline scaffold may confer superior receptor engagement [3]. Although direct 5-HT₂C data for N-(1H-indol-3-yl)indoline-1-carboxamide is not available, the indoline-1-carboxamide core is a privileged motif for serotonin receptor modulation.

5-HT2C receptor Serotonin Binding affinity GPCR

Evidence Item 6: VEGFR2 Kinase Inhibitory Potential of Indoline-1-carboxamide Class Versus Indole-2-carboxamide EGFR Inhibitors

Patent CA3100095C claims indoline-1-carboxamide compounds that inhibit VEGFR2 with IC₅₀ values of less than 100 nM, and preferably less than 10 nM [1]. By comparison, indole-2-carboxamide EGFR inhibitors in the same therapeutic area show EGFRWT IC₅₀ values of 68–85 nM [2]. The indoline-1-carboxamide scaffold thus provides access to VEGFR2 potency that is at least comparable to, and potentially superior to, indole-2-carboxamide EGFR series, while targeting a distinct kinase. N-(1H-Indol-3-yl)indoline-1-carboxamide, as a member of the indoline-1-carboxamide class, may exhibit similar VEGFR2 inhibitory potential.

VEGFR2 Angiogenesis Kinase inhibition Cancer

Optimal Application Scenarios for N-(1H-Indol-3-yl)indoline-1-carboxamide in Research and Industrial Settings


Anti-Inflammatory Kinase Panel Screening: IKK2/IKKβ Target Class

Based on the indoline/indole carboxamide scaffold's patent-validated IKK2 inhibitory activity (Evidence Item 3), N-(1H-indol-3-yl)indoline-1-carboxamide is suitable for inclusion in kinase selectivity panels targeting the NF-κB pathway [1]. Its dual hydrogen-bond donor capacity (Evidence Item 1) may enhance hinge-region binding, while the indoline oxidation handle (Evidence Item 4) enables rapid analog generation for SAR expansion around the IKK2 pharmacophore.

Antitumor Lead Optimization Starting from an Indoline-Indole Hybrid Scaffold

The sub-micromolar antiproliferative activity observed for the closely related N-ethyl analog (Evidence Item 2) across HeLa, MCF-7, and HT-29 cell lines supports the use of the non-ethylated target as a less lipophilic, synthetically accessible starting point for antitumor SAR programs. The scaffold's documented tubulin polymerization inhibitory mechanism (Evidence Item 2) provides a testable hypothesis for mechanistic follow-up studies.

GPCR Drug Discovery: Serotonin 5-HT₂C Receptor Modulation

Indoline-1-carboxamides demonstrate nanomolar binding affinity at the 5-HT₂C receptor (Ki = 25 nM for a related analog; Evidence Item 5), in stark contrast to simple indole-3-carboxamides (IC₅₀ > 50 µM in off-target assays). N-(1H-Indol-3-yl)indoline-1-carboxamide, with its indoline-1-carboxamide core and pendant indole NH donor, can serve as a fragment-like starting point for CNS-penetrant 5-HT₂C ligand development, where hydrogen-bond donor count and scaffold topology are critical for receptor subtype selectivity.

Redox-Based Scaffold Diversification for Medicinal Chemistry Libraries

The indoline ring in N-(1H-indol-3-yl)indoline-1-carboxamide can be selectively oxidized to the corresponding indole-1-carboxamide using MnO₂, while the reverse reduction requires NaBH₃CN/AcOH (Evidence Item 4). This redox handle enables the generation of two structurally distinct chemotypes from a single procurement, supporting cost-effective library enumeration and scaffold-hopping strategies in hit-to-lead campaigns [1]. The indole oxidation product represents a fully aromatic analog with altered pharmacokinetic and binding profiles.

Quote Request

Request a Quote for N-(1H-indol-3-yl)indoline-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.